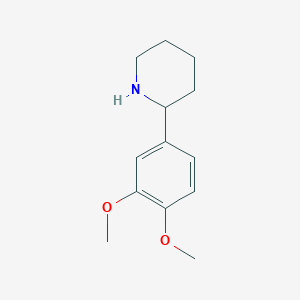
2-(3,4-Dimethoxyphenyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethoxyphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to the piperidine ring. This structural motif is significant in medicinal chemistry due to its potential biological activities and applications in drug design .
Méthodes De Préparation
The synthesis of 2-(3,4-Dimethoxyphenyl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with piperidine in the presence of a base such as sodium hydroxide or piperidine itself . The reaction typically takes place in an ethanol solvent under reflux conditions. The resulting product is then purified through crystallization or chromatography techniques .
Industrial production methods for piperidine derivatives often involve hydrogenation, cyclization, and multicomponent reactions . These methods are designed to be cost-effective and scalable, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
2-(3,4-Dimethoxyphenyl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve halogenating agents or nucleophiles .
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
2-(3,4-Dimethoxyphenyl)piperidine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, piperidine derivatives are known for their pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The compound is also used in the development of new drugs and therapeutic agents .
In the industrial sector, piperidine derivatives are employed in the production of agrochemicals, dyes, and polymers . Their versatility and reactivity make them valuable intermediates in various chemical processes .
Mécanisme D'action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors, enzymes, and ion channels . The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .
Comparaison Avec Des Composés Similaires
2-(3,4-Dimethoxyphenyl)piperidine can be compared with other similar compounds, such as 2-(3,4-Dimethoxyphenyl)pyridine and 2-(3,4-Dimethoxyphenyl)tetrahydropyridine . These compounds share the 3,4-dimethoxyphenyl group but differ in their core structures. The unique piperidine ring in this compound contributes to its distinct pharmacological profile and reactivity .
Propriétés
Numéro CAS |
383128-08-3 |
|---|---|
Formule moléculaire |
C13H19NO2 |
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
2-(3,4-dimethoxyphenyl)piperidine |
InChI |
InChI=1S/C13H19NO2/c1-15-12-7-6-10(9-13(12)16-2)11-5-3-4-8-14-11/h6-7,9,11,14H,3-5,8H2,1-2H3 |
Clé InChI |
BMPMIILNGJEFHO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2CCCCN2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


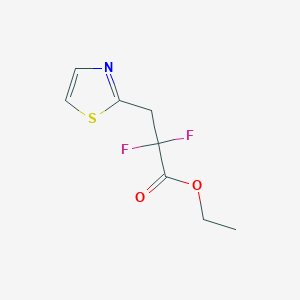
![(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid](/img/structure/B13539360.png)
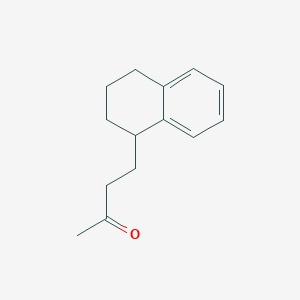
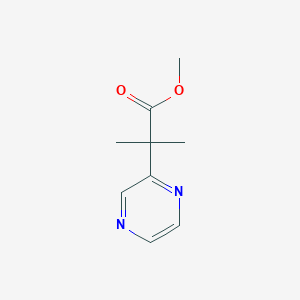
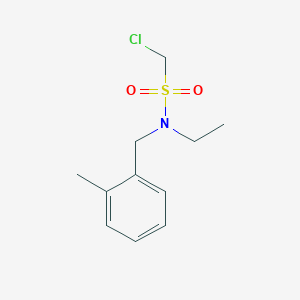
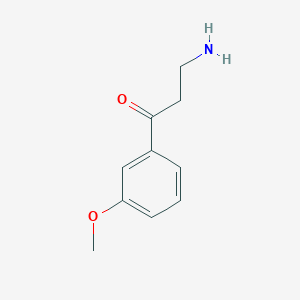
![tert-butyl N-[(3H-diazirin-3-yl)methyl]carbamate](/img/structure/B13539388.png)

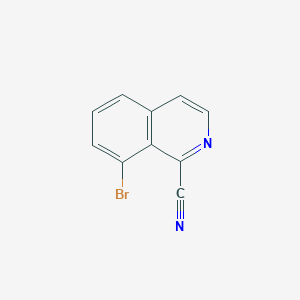
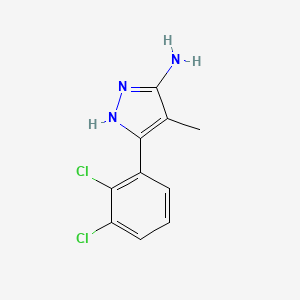
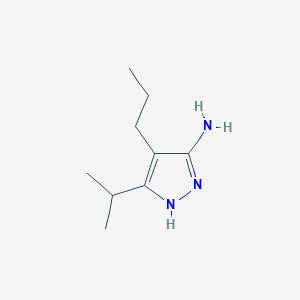
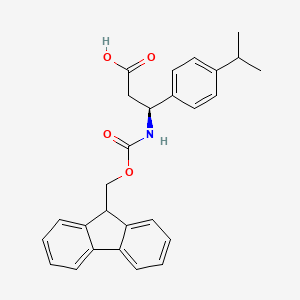

![N-(propan-2-yl)pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13539430.png)
